Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides rigidity and three-dimensionality, which can be advantageous in drug design and other applications.
Vorbereitungsmethoden
The synthesis of Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the ethynyl group. Reaction conditions often involve the use of strong bases and transition metal catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet production demands .
Analyse Chemischer Reaktionen
Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The spirocyclic core can undergo substitution reactions, where functional groups are introduced or modified. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The ethynyl group can also participate in covalent bonding with target molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Similar spirocyclic structure but with different functional groups.
Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate: Contains a formyl group instead of an ethynyl group.
Tert-butyl (6S)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate: Features an aminomethyl group. These compounds share the spirocyclic core but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C13H19NO2 |
---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
tert-butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-10-8-13(6-7-13)9-14(10)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1 |
InChI-Schlüssel |
JKAXCWSDHKHASS-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C#C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.